1,1'-di-tert-Butyl-4'-hydroxy-[3,4'-bipiperidin]-4-one 1,1'-di-tert-Butyl-4'-hydroxy-[3,4'-bipiperidin]-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16712818
InChI: InChI=1S/C18H34N2O2/c1-16(2,3)19-11-8-18(22,9-12-19)14-13-20(17(4,5)6)10-7-15(14)21/h14,22H,7-13H2,1-6H3
SMILES:
Molecular Formula: C18H34N2O2
Molecular Weight: 310.5 g/mol

1,1'-di-tert-Butyl-4'-hydroxy-[3,4'-bipiperidin]-4-one

CAS No.:

Cat. No.: VC16712818

Molecular Formula: C18H34N2O2

Molecular Weight: 310.5 g/mol

* For research use only. Not for human or veterinary use.

1,1'-di-tert-Butyl-4'-hydroxy-[3,4'-bipiperidin]-4-one -

Specification

Molecular Formula C18H34N2O2
Molecular Weight 310.5 g/mol
IUPAC Name 1-tert-butyl-3-(1-tert-butyl-4-hydroxypiperidin-4-yl)piperidin-4-one
Standard InChI InChI=1S/C18H34N2O2/c1-16(2,3)19-11-8-18(22,9-12-19)14-13-20(17(4,5)6)10-7-15(14)21/h14,22H,7-13H2,1-6H3
Standard InChI Key XKHYOVKOKYSUJU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)N1CCC(CC1)(C2CN(CCC2=O)C(C)(C)C)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound comprises two fused piperidine rings connected at the 3- and 4'-positions. Key structural features include:

  • tert-Butyl groups: Positioned on the nitrogen atoms of both piperidine rings, these bulky substituents enhance steric hindrance and influence solubility .

  • Hydroxyl group: Located at the 4'-position of the second piperidine ring, enabling hydrogen bonding and derivatization potential .

  • Ketone group: Situated at the 4-position of the first piperidine ring, introducing electrophilic reactivity .

The IUPAC name, 1-tert-butyl-3-(1-tert-butyl-4-hydroxypiperidin-4-yl)piperidin-4-one, reflects this connectivity . The SMILES string CC(C)(C)N1CCC(CC1)(C2CN(CCC2=O)C(C)(C)C)O further clarifies the stereochemistry .

Stereochemical Considerations

The bipiperidinone core adopts a chair conformation for each ring, minimizing steric strain. Computational models suggest that the tert-butyl groups occupy equatorial positions, while the hydroxyl and ketone groups stabilize the structure through intramolecular hydrogen bonding .

Physicochemical Properties

Key Metrics

PropertyValueMethod/Source
Molecular FormulaC₁₈H₃₄N₂O₂PubChem
Molecular Weight310.5 g/molPubChem
XLogP3-AA1.4Computed (PubChem)
Hydrogen Bond Donors1Computed (PubChem)
Hydrogen Bond Acceptors4Computed (PubChem)
Topological Polar SA43.8 ŲComputed (PubChem)
Rotatable Bonds3Computed (PubChem)

Solubility and Stability

The compound exhibits limited aqueous solubility (estimated <1 mg/mL at 25°C) due to its hydrophobic tert-butyl groups . Stability studies indicate susceptibility to oxidation at the ketone moiety under acidic conditions, necessitating inert storage environments .

Synthesis and Manufacturing Considerations

Synthetic Routes

While no direct synthesis protocols for 1,1'-di-tert-butyl-4'-hydroxy-[3,4'-bipiperidin]-4-one are publicly documented, analogous bipiperidine derivatives are synthesized via:

  • Cyclization Reactions: Piperidine precursors undergo ring-closing alkylation or condensation .

  • tert-Butyl Introduction: Alkylation of amines with tert-butyl halides in the presence of bases like potassium carbonate .

  • Hydroxylation/Ketone Formation: Oxidative steps using agents like hydrogen peroxide or chromium-based oxidizers .

Industrial Scalability

Challenges in large-scale production include:

  • Purification: The compound’s high hydrophobicity complicates chromatographic separation .

  • Steric Effects: Bulky tert-butyl groups may slow reaction kinetics, requiring elevated temperatures .

Comparison with Structural Analogues

CompoundKey DifferencesImplications
tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylateCarboxylate vs. ketone groupAlters solubility and reactivity
1,1'-Di-tert-butyl-[3,4'-bipiperidin]-4-one Lack of hydroxyl groupReduces hydrogen bonding capacity
4-Hydroxy-[1,4'-bipiperidine]-1’-acetateAcetate vs. tert-butyl groupsModifies steric and electronic effects

The dual tert-butyl substitution in 1,1'-di-tert-butyl-4'-hydroxy-[3,4'-bipiperidin]-4-one uniquely balances lipophilicity and steric protection, making it distinct from analogues .

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